molecular formula C19H32N2O2S B12950258 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- CAS No. 144850-34-0

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo-

Cat. No.: B12950258
CAS No.: 144850-34-0
M. Wt: 352.5 g/mol
InChI Key: UQPRREXQVFENGF-UHFFFAOYSA-N
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Description

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with an octanoic acid and octyl group, making it a subject of interest for researchers exploring novel chemical properties and applications.

Preparation Methods

The synthesis of 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups. Industrial production methods may involve the use of heterogeneous catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its thioxo group may also play a role in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- include other substituted imidazoles, such as:

    2H-Imidazole-4-carboxylic acid: Known for its use in pharmaceuticals and as a precursor for other bioactive molecules.

    5-Methyl-2H-imidazole-4-carboxylic acid: Used in the synthesis of various drugs and agrochemicals.

    2H-Imidazole-4-acetic acid: Studied for its potential therapeutic applications and as a building block in organic synthesis.

The uniqueness of 2H-Imidazole-4-octanoic acid, 5-octyl-2-thioxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

144850-34-0

Molecular Formula

C19H32N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

8-(5-octyl-2-sulfanylideneimidazol-4-yl)octanoic acid

InChI

InChI=1S/C19H32N2O2S/c1-2-3-4-5-7-10-13-16-17(21-19(24)20-16)14-11-8-6-9-12-15-18(22)23/h2-15H2,1H3,(H,22,23)

InChI Key

UQPRREXQVFENGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC(=S)N=C1CCCCCCCC(=O)O

Origin of Product

United States

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